Fmoc-Dap(ivDde)-OH

Fmoc SPPS orthogonal protection piperidine stability

The Dde group's instability to repeated piperidine treatments during Fmoc SPPS causes premature side-chain exposure, scrambling, and loss of sequence integrity-especially in peptides longer than 15 residues. Fmoc-Dap(ivDde)-OH solves this with near-complete stability to 20% piperidine, enabling true hydrazine-mediated orthogonality. - Maintains β-amino protection through 20+ piperidine cycles, preventing scrambling in long sequences. - Enables clean on-resin cyclization, branching, or single-site cargo conjugation after ivDde removal with 2% hydrazine in DMF. - Certified enantiomeric purity ≥99.5% ensures stereochemical fidelity for biologically active conjugates.

Molecular Formula C22H31NO8
Molecular Weight 532,64 g/mole
CAS No. 607366-20-1
Cat. No. B613435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Dap(ivDde)-OH
CAS607366-20-1
SynonymsZ-L-Gla(OtBu)2-OH; 60686-50-2; C22H31NO8; AmbotzZAA1008; SCHEMBL1143747; CTK8G3857; MolPort-008-269-402; 7934AH; KM0428; ZINC15721302; FT-0640707; N-Alpha-(benzyloxycabonyl)-gamma-carboxy-L-glutamic-acid-gamma-di-t-butylester; 1,1,3-Propanetricarboxylicacid,3-[[(phenylmethoxy)carbonyl]amino]-,1,1-bis(1,1-dimethylethyl)ester,(3S)-
Molecular FormulaC22H31NO8
Molecular Weight532,64 g/mole
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(CC(C(=O)O)NC(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C
InChIInChI=1S/C31H36N2O6/c1-18(2)13-24(28-26(34)14-31(3,4)15-27(28)35)32-16-25(29(36)37)33-30(38)39-17-23-21-11-7-5-9-19(21)20-10-6-8-12-22(20)23/h5-12,18,23,25,34H,13-17H2,1-4H3,(H,33,38)(H,36,37)/t25-/m0/s1
InChIKeyJSRFPOKYPNCYJU-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Dap(ivDde)-OH: Product Overview


Fmoc-Dap(ivDde)-OH (Nα-Fmoc-Nβ-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl]-L-2,3-diaminopropionic acid, C31H36N2O6, MW 532.64) is an orthogonally protected diamino acid building block designed for Fmoc-based solid-phase peptide synthesis (SPPS). The α-amino group is masked by the base-labile Fmoc group, while the side-chain β-amino group is protected by ivDde — a sterically hindered variant of the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-ethyl) protecting group first introduced by Bycroft and coworkers [1]. The ivDde modification replaces the exocyclic methyl substituent of Dde with an isopentyl (3-methylbutyl) group, conferring enhanced stability toward repetitive piperidine treatments while retaining hydrazine-mediated orthogonality [2]. Standard analytical specifications from Novabiochem® include HPLC purity ≥99.0% (area%), enantiomeric purity ≥99.5%, and clear DMF solubility (1 mmol in 2 mL) .

Orthogonal ivDde side-chain protection for Fmoc SPPS
Piperidine-stable throughout chain assembly
Selectively removable with hydrazine, preserving acid/base-labile groups

Why Fmoc-Dap(ivDde)-OH Is Irreplaceable


Orthogonally protected diaminopropionic acid derivatives are not interchangeable because each side-chain protecting group dictates a fundamentally different deprotection chemistry, stability profile, and compatibility window within a given synthetic route [1]. Fmoc-Dap(Boc)-OH requires strong acid (TFA) for side-chain unveiling, which is incompatible with acid-sensitive resin linkers (e.g., trityl-based) and acid-labile side-chain protections concurrently present. Fmoc-Dap(Mtt)-OH relies on mildly acidic conditions (1% TFA) that may partially cleave other acid-sensitive groups and is incompatible with trityl resins [2]. Fmoc-Dap(Dde)-OH offers hydrazine-labile orthogonality similar to ivDde but suffers from documented instability toward the repetitive 20% piperidine treatments central to Fmoc-SPPS, leading to premature side-chain deprotection, protecting group scrambling to free amino groups, and loss of sequence integrity — especially in longer peptides (>15 residues) . Fmoc-Dap(ivDde)-OH addresses this specific failure mode: the isopentyl substitution on the exocyclic alkene confers near-complete stability to 20% piperidine, suppressing scrambling and rendering hydrazine-mediated deprotection truly orthogonal . However, ivDde's robustness introduces a reciprocal trade-off — quantitative removal can be more demanding — which must be weighed against the sequence-specific tolerance of the synthetic target.

Fmoc-Dap(Boc)-OH

Requires TFA deprotection, incompatible with acid-sensitive linkers and groups — may limit synthetic route flexibility.

Fmoc-Dap(Mtt)-OH

Mildly acid-labile (1% TFA), risks partial cleavage of other acid-sensitive protections; resin compatibility may shift.

Fmoc-Dap(Dde)-OH

Dde is measurably labile to piperidine, leading to premature deprotection and scrambling over extended cycles — sequence integrity may not transfer.

Fmoc-Dap(ivDde)-OH: Comparative Evidence


Piperidine Resistance: ivDde vs. Dde

The foundational differentiation of Fmoc-Dap(ivDde)-OH from its direct analog Fmoc-Dap(Dde)-OH is the stability of the side-chain protecting group toward 20% piperidine in DMF — the standard condition for iterative Fmoc removal. Chhabra et al. (1998) demonstrated that ivDde variants (substituted at the exocyclic alkene with isopentyl) offer 'complete resistance towards 20% piperidine in DMF' [1]. In contrast, the parent Dde group is measurably labile under these conditions. In long-sequence syntheses (>20 consecutive Fmoc deprotection cycles), Dde-protected amino acids exhibit >10% cumulative loss of side-chain protection, as documented by Iris Biotech [2]. The Novabiochem® specification sheet for Fmoc-Dpr(ivDde)-OH explicitly confirms that the side-chain ivDde group is 'considerably more stable to piperidine than Dde,' referencing the Chhabra 1998 study . This stability differential is structural in origin: the bulkier isopentyl substituent sterically shields the exocyclic double bond from nucleophilic attack by piperidine, whereas the unsubstituted methyl group of Dde permits adduct formation.

Piperidine Stability
Cross-study comparable
ivDde: complete resistance
Dde: cumulative loss >10% over 20 cycles
Supports side-chain integrity during long sequences
Structural steric shielding; reported in Chhabra et al. 1998
Fmoc SPPS orthogonal protection piperidine stability diaminopropionic acid

Scrambling Prevention: ivDde vs. Dde

A critical failure mode of Dde protection is intramolecular N→N′ migration during piperidine-mediated Fmoc cleavage — the protecting group transfers from the intended side-chain amino group to a free amino group elsewhere on the peptide (a different Lys side-chain, or the N-terminal α-amine), producing scrambled, inseparable byproducts [1]. Iris Biotech conducted a direct resin-bound comparison using the model peptide Boc-Lys(Fmoc)-Ala-Lys(X)-Pro-Lys(X)-Ala-(2CT-resin) with X = Dde, ivDde, MeDmb, EtDmb, and ivDmb. After treatment with 50% piperidine/DMF for 30 minutes followed by TFA cleavage, HPLC analysis revealed: Dde exhibited 'strong scrambling behavior,' whereas ivDde 'did not cause scrambling at all' [2]. The chromatograms (published in the source) show a single clean product peak for ivDde versus multiple contaminant peaks for Dde. The Sigma-Aldrich product description for Fmoc-Dpr(ivDde)-OH independently corroborates that ivDde 'is less prone to migrate from protected to unprotected side-chains,' citing Chhabra et al. (1998) . This suppression of scrambling is directly attributed to the isopentyl group, which increases the steric bulk around the exocyclic double bond, creating a 'considerable barrier towards N→N′-intramolecular migration' [1].

Scrambling Prevention
Class-level inference
ivDde: no scrambling (single HPLC peak)
Dde: strong scrambling (multiple contaminant peaks)
Reduces purification burden from inseparable byproducts
Resin-bound model peptide; Iris Biotech 2023 HPLC data
protecting group migration scrambling side-chain protection peptide quality

Hydrazine Deprotection: ivDde vs. Dde

The enhanced piperidine stability of ivDde comes with a well-characterized reciprocal cost: more demanding hydrazine-mediated deprotection. Under harsh deprotection conditions (4% hydrazine in DMF, 5 × 5 min treatments) applied to a resin-bound test peptide Boc-Gly-Ser(tBu)-Ala-Leu-Gly-Lys(PG)-Ala-Phe-Gly-Phe-Ser(tBu)-Glu(OtBu)-TG S Trt resin, Iris Biotech quantified residual protecting group by HPLC [1]. For Dde: only 1% of the starting protecting group remained on the peptide. For ivDde: 10% of the ivDde group could not be removed under these identical conditions [1]. This 10-fold difference in residual protection directly reflects ivDde's greater chemical robustness. In a separate study optimizing deprotection conditions, treatment of a peptide containing K(ivDde)GE with 0.5 M NH2OH for 16 h at room temperature achieved 90.1% yield [2], whereas analogous Dde deprotection with 2% w/v hydrazine for 30 min achieved >99% yield [2]. For particularly recalcitrant sequences (e.g., aggregating peptides or ivDde near the C-terminus), solutions of up to 10% hydrazine have been employed . The practical implication is that ivDde deprotection protocols must be empirically optimized per sequence, and residual ivDde may necessitate an additional capping step or compromise yield if not fully addressed.

Hydrazine Deprotection
Direct head-to-head comparison
10% residual (ivDde) vs. 1% (Dde)
More demanding deprotection requires empirical optimization
4% hydrazine/DMF, 5x5 min; 10-fold difference reported
ivDde deprotection hydrazine cleavage deprotection efficiency residual protecting group

Dap-Specific Migration Caveat

A critical structural limitation specific to diaminopropionic acid (Dap/Dpr) — and distinct from lysine or ornithine — is that even the sterically hindered ivDde group cannot completely prevent migration from the side-chain β-amino position to the unprotected α-amino group during Fmoc deprotection . The Novabiochem® product specification sheet for Fmoc-Dpr(ivDde)-OH explicitly states: 'However, migration from side-chain to the unprotected α-amino group of Dpr is unavoidable [2]' . This intramolecular transfer is facilitated by the short two-carbon side-chain of Dap, which places the β-ivDde group in spatial proximity to the α-nitrogen following Fmoc removal. This contrasts with Lys(ivDde), where the longer four-carbon side-chain makes α→ε migration thermodynamically unfavorable. The manufacturer notes that this side-reaction can be minimized — though not eliminated — 'by the appropriate choice of coupling method for the subsequent residue' [REFS-1, citing Beythien & Schneeberger, 2001] . Recommended mitigation strategies include rapid coupling of the next amino acid immediately after Fmoc removal, use of pre-activated coupling reagents (HATU, HBTU) to minimize the lifetime of the free α-amine, and avoidance of extended piperidine exposure beyond the minimum required for Fmoc cleavage [1].

Dap-Specific Migration
Class-level inference
β→α migration unavoidable for Dap scaffold
Rapid coupling protocols needed to minimize impact
Documented by Novabiochem®; not observed with Lys(ivDde)
Dap migration diaminopropionic acid side-chain protection α-amino group

Analytical Quality Specifications

For procurement in regulated or high-precision peptide synthesis environments (GMP peptide production, structure-activity relationship studies, or clinical candidate synthesis), batch-to-batch consistency and defined impurity profiles are critical. The Novabiochem® Fmoc-Dpr(ivDde)-OH (CAS 607366-20-1, Product No. 852083) is released with the following certified analytical specifications : Assay (HPLC, area%) ≥99.0% (a/a); Enantiomeric purity ≥99.5% (a/a); Purity (TLC, two solvent systems) ≥98%; Assay (acidimetric) ≥95.0%; Water content (Karl Fischer) ≤1.00%; Solubility: clearly soluble (1 mmol in 2 mL DMF). Chem-Impex offers Fmoc-L-Dap(ivDde)-OH at ≥98% purity (Assay) with optical rotation [α]D20 = 7–9° (c=1, MeOH) and melting point 152–165 °C . These specifications exceed those typically available for the less common Fmoc-Dap(Dde)-OH (CAS 247127-51-1), which is often supplied at 95–98% purity without enantiomeric purity certification from many vendors . The high enantiomeric purity of the Novabiochem® product is particularly important for Dap, where the D-enantiomer (CAS 1228900-15-9) is a distinct procurement item and cross-contamination would compromise stereochemical integrity.

Analytical Specifications
Data to verify
HPLC ≥99.0% Enantiomeric purity ≥99.5% TLC ≥98% Solubility: clear in DMF (1 mmol/2 mL)
Supports batch consistency and documentation
Novabiochem® and Chem-Impex supplier certificates
quality control enantiomeric purity HPLC assay procurement specification

Fmoc-Dap(ivDde)-OH: Optimal Applications


Cyclic and Branched Peptide Synthesis

When a synthetic route requires the Dap side-chain amine to be unveiled for on-resin cyclization, branching, or conjugation (e.g., fluorophore, biotin, or lipid attachment) while all other side-chain protecting groups and the peptide-resin linkage remain intact, Fmoc-Dap(ivDde)-OH provides the requisite orthogonality. The ivDde group is cleaved with 2% hydrazine in DMF, which leaves acid-labile groups (Boc, tBu, Trt, Pbf), base-labile Fmoc, and the peptide-resin bond untouched [1]. This is the foundational rationale for selecting ivDde over Boc (which requires TFA and is not orthogonal to other acid-labile groups) and over Dde (which may partially degrade during the repeated piperidine treatments needed to assemble the peptide chain prior to the cyclization/conjugation step) [2]. The proven application of Fmoc-Dab(ivDde)-OH — the homologous diaminobutyric acid derivative — in de Visser's total synthesis of the Dab-rich cyclopeptide antibiotic polymyxin B1 and its analogs demonstrates the viability of this orthogonal protection strategy for cyclic peptide antibiotics .

Long-Sequence Peptide Synthesis

For peptide sequences exceeding approximately 20 residues, the target peptide chain undergoes 20 or more cycles of Fmoc deprotection with 20% piperidine/DMF. Under these cumulative conditions, Dde protection suffers measurable attrition (>10% loss documented [1]), leading to premature side-chain exposure and subsequent undesired coupling or side-reactions at those sites. Fmoc-Dap(ivDde)-OH, by virtue of the 'complete resistance [of ivDde] towards 20% piperidine in DMF' [2], maintains side-chain protection integrity throughout the entire chain assembly. This is particularly critical when the Dap residue is positioned early in the sequence (near the C-terminus), where it will be exposed to the maximum number of piperidine cycles. The trade-off — that ivDde removal at the end of the synthesis may require optimized, more forcing hydrazine conditions (potentially up to 10% hydrazine ) — is generally acceptable for long sequences because the penalty of incomplete Dde protection (scrambled, irreversibly contaminated product) far outweighs the manageable challenge of optimizing ivDde cleavage for a single residue.

Multi-Orthogonal Disulfide-Rich Peptide Synthesis

The synthesis of cysteine-rich bioactive peptides (spider toxins, cone snail conotoxins, and their analogs) frequently demands three or more levels of orthogonal protection to enable selective disulfide bond formation, side-chain modification, and head-to-tail cyclization within a single synthetic sequence. Fmoc-Dap(ivDde)-OH contributes one orthogonal dimension: the ivDde group is removed by hydrazine, independent of the Fmoc (piperidine), allyl/Alloc (Pd0), and acid-labile (TFA) deprotection chemistries. Chinese research groups have specifically synthesized and characterized Fmoc-Dap(ivDde)-OH alongside Fmoc-Dab(ivDde)-OH, Fmoc-Orn(ivDde)-OH, and Fmoc-Lys(ivDde)-OH, demonstrating their utility in spider toxin and conotoxin peptide synthesis [1]. The compounds were fully characterized by 1H NMR, 13C NMR, IR, and elemental analysis [1]. Furthermore, the open-source automated peptide synthesizer PepSy specifically incorporates an 'ivDde deprotection' module in its scripting language and used Fmoc-Dap(ivDde)-OH obtained from Bachem Americas, confirming its integration into automated, high-throughput peptide synthesis workflows [2].

Site-Specific Conjugation and Labeling

When a peptide requires site-specific attachment of a single cargo molecule (fluorescent label, affinity tag, cytotoxic payload, or PEG chain) at a defined Dap side-chain position, Fmoc-Dap(ivDde)-OH enables a clean 'protect-then-deprotect-then-functionalize' workflow. After completion of the linear peptide assembly (during which ivDde remains fully intact through all piperidine cycles [1]), the ivDde group is selectively removed with 2% hydrazine hydrate in DMF [2], liberating the single β-amino group for on-resin coupling of the cargo. The alternative — using Fmoc-Dap(Dde)-OH — risks partial deprotection during chain elongation, producing a mixture of peptides where some chains have prematurely lost Dde and coupled additional amino acids or undergone side-reactions at the exposed amine. For expensive cargo molecules (e.g., custom fluorophores,毒素-drug payloads), this heterogeneity represents an unacceptable waste of precious material. The Novabiochem® Fmoc-Dpr(ivDde)-OH product with its certified enantiomeric purity ≥99.5% further ensures that the conjugation site is stereochemically defined, which is essential when the conjugate's biological activity depends on the precise three-dimensional presentation of the cargo.

Application
Selection Property
Validation Focus
Cyclic and branched peptide synthesis
Orthogonal ivDde deprotection
Hydrazine cleavage optimization
Long-sequence peptide synthesis
Piperidine-stable protection
Sequence integrity after multiple cycles
Multi-orthogonal disulfide-rich peptide synthesis
Multi-orthogonal chemistry compatibility
Compatibility with Pd(0) and TFA deprotections
Site-specific conjugation and labeling
Site-selective amine unveiling
Stereochemical integrity of conjugation

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